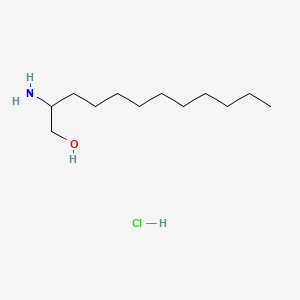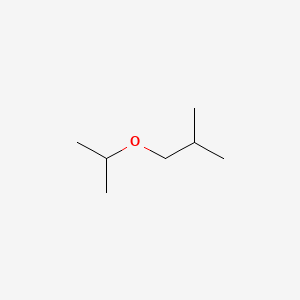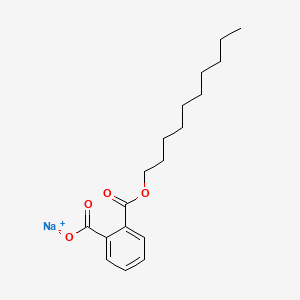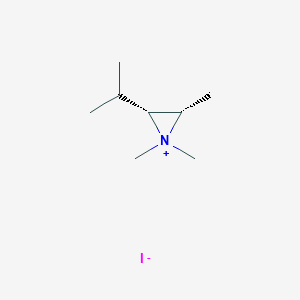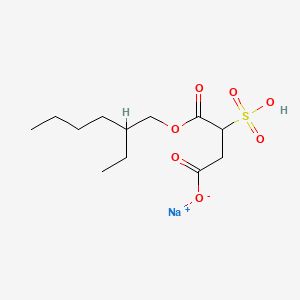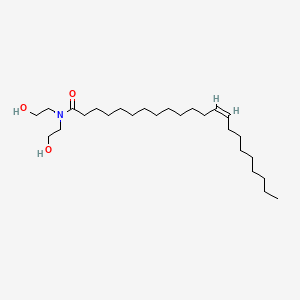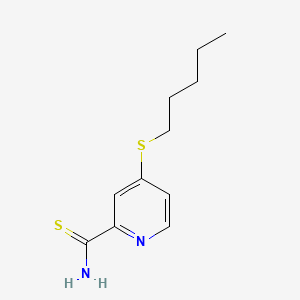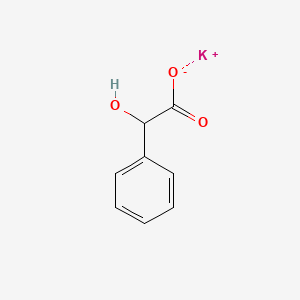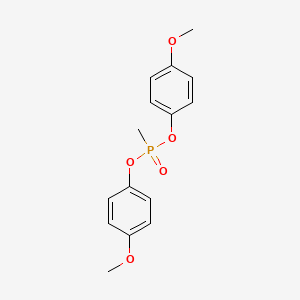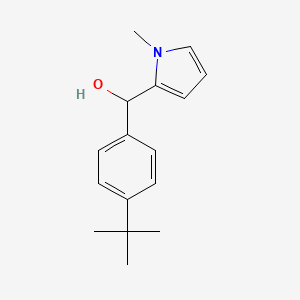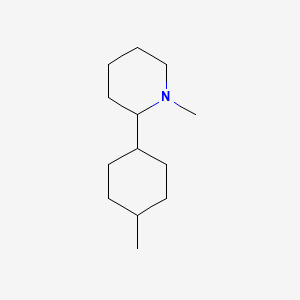
1-Methyl-2-(4-methylcyclohexyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(4-methylcyclohexyl)piperidine is a chemical compound with the molecular formula C13H25N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and structural versatility .
Preparation Methods
The synthesis of 1-Methyl-2-(4-methylcyclohexyl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst can yield substituted piperidines . Industrial production methods often involve multi-component reactions that are efficient and cost-effective .
Chemical Reactions Analysis
1-Methyl-2-(4-methylcyclohexyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the piperidine ring acts as a nucleophile.
Cyclization: The compound can undergo cyclization reactions to form more complex structures
Scientific Research Applications
1-Methyl-2-(4-methylcyclohexyl)piperidine has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Piperidine derivatives are known for their biological activity and are used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-Methyl-2-(4-methylcyclohexyl)piperidine involves its interaction with specific molecular targets. For example, piperidine derivatives can bind to neurotransmitter receptors, such as the NMDA receptor, and modulate their activity. This interaction can lead to various pharmacological effects, including analgesia and sedation .
Comparison with Similar Compounds
1-Methyl-2-(4-methylcyclohexyl)piperidine can be compared with other piperidine derivatives, such as:
Phencyclidine (PCP): Known for its anesthetic and hallucinogenic properties.
Piperine: An alkaloid found in black pepper with antioxidant properties.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: A class of tubulin inhibitors with potential anticancer activity .
These compounds share a common piperidine core but differ in their substituents and biological activities, highlighting the structural versatility and diverse applications of piperidine derivatives.
Properties
CAS No. |
85237-74-7 |
|---|---|
Molecular Formula |
C13H25N |
Molecular Weight |
195.34 g/mol |
IUPAC Name |
1-methyl-2-(4-methylcyclohexyl)piperidine |
InChI |
InChI=1S/C13H25N/c1-11-6-8-12(9-7-11)13-5-3-4-10-14(13)2/h11-13H,3-10H2,1-2H3 |
InChI Key |
VGZBWDDIEZENII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2CCCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
